molecular formula C8H15NO4 B13803827 Ethyl (3-ethoxypropanoyl)carbamate

Ethyl (3-ethoxypropanoyl)carbamate

Cat. No.: B13803827
M. Wt: 189.21 g/mol
InChI Key: GZNODBXZDHKIQA-UHFFFAOYSA-N
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Description

Ethyl (3-ethoxypropanoyl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl (3-ethoxypropanoyl)carbamate can be synthesized through several methods. One common approach involves the reaction of ethyl chloroformate with 3-ethoxypropanoic acid in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation and recrystallization to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: Ethyl (3-ethoxypropanoyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: The oxidation of this compound can yield corresponding carboxylic acids.

    Reduction: Reduction can produce primary alcohols.

    Substitution: Substitution reactions can lead to the formation of various substituted carbamates.

Scientific Research Applications

Ethyl (3-ethoxypropanoyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as a precursor for other industrial compounds.

Mechanism of Action

The mechanism of action of ethyl (3-ethoxypropanoyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by forming covalent bonds with their active sites, leading to altered enzyme activity. This inhibition can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

  • Methyl carbamate
  • Propyl carbamate
  • Ethyl carbamate

Comparison: Ethyl (3-ethoxypropanoyl)carbamate is unique due to its specific ethoxypropanoyl group, which imparts distinct chemical properties compared to other carbamates

Properties

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

ethyl N-(3-ethoxypropanoyl)carbamate

InChI

InChI=1S/C8H15NO4/c1-3-12-6-5-7(10)9-8(11)13-4-2/h3-6H2,1-2H3,(H,9,10,11)

InChI Key

GZNODBXZDHKIQA-UHFFFAOYSA-N

Canonical SMILES

CCOCCC(=O)NC(=O)OCC

Origin of Product

United States

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